molecular formula C15H21NO2 B1472454 3-(1-Isopropyl-3-piperidinyl)benzoic acid CAS No. 1780357-46-1

3-(1-Isopropyl-3-piperidinyl)benzoic acid

Cat. No. B1472454
CAS RN: 1780357-46-1
M. Wt: 247.33 g/mol
InChI Key: QAMXOKNAYKAQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned seems to be a derivative of piperidine and benzoic acid. Piperidines are important in the pharmaceutical industry and their derivatives are present in more than twenty classes of pharmaceuticals . Benzoic acid is an antimicrobial food additive .


Synthesis Analysis

While specific synthesis methods for “3-(1-Isopropyl-3-piperidinyl)benzoic acid” are not available, piperidine derivatives are generally synthesized through intra- and intermolecular reactions .


Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a benzene ring (from the benzoic acid component) and a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms in the sp3-hybridized state) .


Chemical Reactions Analysis

Piperidine derivatives can undergo various reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Benzoic acid can undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by intermolecular forces, which include dispersion forces, dipole-dipole forces, and hydrogen bonds .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, benzoic acid is conjugated to GLYCINE in the liver and excreted as hippuric acid .

Safety and Hazards

While specific safety and hazard information for “3-(1-Isopropyl-3-piperidinyl)benzoic acid” is not available, it’s generally advised not to inhale gases/fumes/dust/mist/vapor/aerosols of chemical compounds .

Future Directions

The future directions would depend on the specific applications of the compound. Piperidine derivatives continue to be an area of interest in the pharmaceutical industry .

properties

IUPAC Name

3-(1-propan-2-ylpiperidin-3-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-8-4-7-14(10-16)12-5-3-6-13(9-12)15(17)18/h3,5-6,9,11,14H,4,7-8,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMXOKNAYKAQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCCC(C1)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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